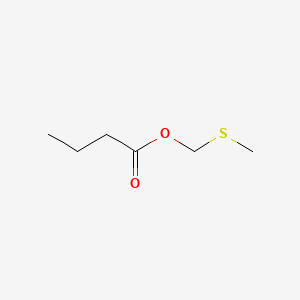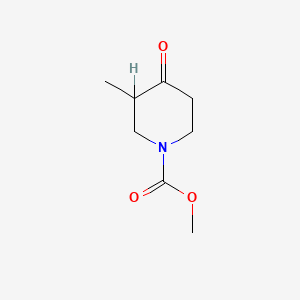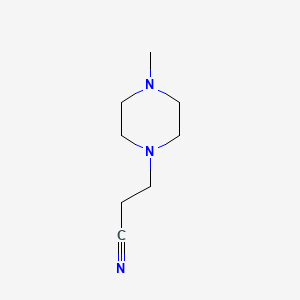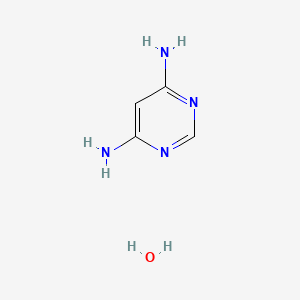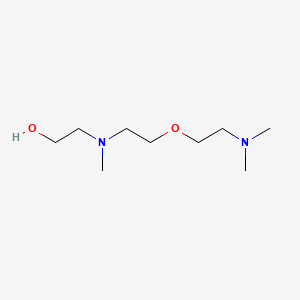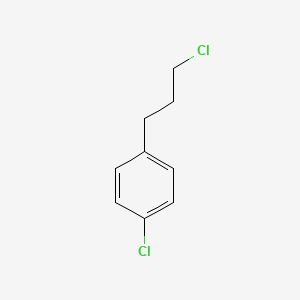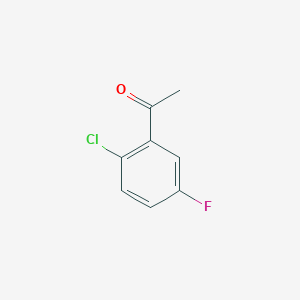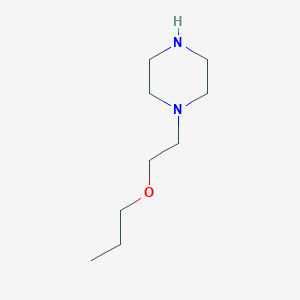
1-(2-Propoxyethyl)piperazine
Overview
Description
1-(2-Propoxyethyl)piperazine is an organic compound with the molecular formula C9H20N2O . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms. The average mass is 172.268 Da and the monoisotopic mass is 172.157562 Da .Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions. They can act as a base, forming salts when reacted with acids. They can also react with organic halides to form substituted piperazines, which are crucial building blocks in the pharmaceutical industry .Physical and Chemical Properties Analysis
Piperazine typically appears as a clear, colorless liquid, or white crystalline solid. It is hygroscopic, which means it readily absorbs water from the environment. It has a slightly bitter taste and a faint, amine-like odor. The molecular weight is 86.14 g/mol, the boiling point is 146°C, and the melting point is 106°C .Scientific Research Applications
Therapeutic and Diagnostic Applications in Oncology
1-(2-Propoxyethyl)piperazine derivatives have been explored for their therapeutic and diagnostic potential in oncology. For example, analogues of σ receptor ligand PB28, which incorporate this compound structures, have been designed to possess reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers. These compounds exhibit significant σ2 selectivity and moderate activity at the P-gp efflux pump, suggesting their utility in tumor imaging and possibly in the treatment of cancer due to their ability to enter tumor cells efficiently (Abate et al., 2011).
Enhancing CO2 Absorption in Environmental Applications
Piperazine derivatives, including this compound, have been studied for their role in enhancing CO2 absorption in aqueous solutions. Research indicates that piperazine can significantly improve the absorption capacity and rate of CO2 in solutions like diethylaminoethanol (DEAE) and dimethylamino-2-propanol (DMA2P), highlighting its potential application in carbon capture technologies. This demonstrates the environmental implications of such compounds in reducing greenhouse gas emissions (Zhang et al., 2020).
Antiviral and Antipsychotic Drug Development
This compound derivatives have been utilized in the synthesis of compounds with antiviral and antipsychotic properties. For instance, bis(heteroaryl)piperazines (BHAPs) have been identified as a new class of non-nucleoside HIV-1 reverse transcriptase inhibitors, offering a promising avenue for the development of antiviral therapies. Similarly, derivatives have been identified for their potential as atypical antipsychotics, indicating the versatility of this compound in the development of novel therapeutic agents (Romero et al., 1994); (Bolós et al., 1996).
Exploration of Piperazine Derivatives in Therapeutic Tools
The exploration of piperazine derivatives, including those related to this compound, in medicinal chemistry, highlights their significance as central pharmacological agents. These compounds have been investigated for their roles in activating the monoamine pathway, offering therapeutic applications as antipsychotics, antidepressants, and anxiolytics. The structural versatility of piperazine derivatives enables the design of compounds targeting specific central nervous system (CNS) pathways, thereby contributing to the development of novel CNS therapeutics (Brito et al., 2018).
Mechanism of Action
Target of Action
The primary target of 1-(2-Propoxyethyl)piperazine is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction with its targets leads to changes in the physiological state of the organism, primarily causing paralysis.
Pharmacokinetics
It is known that piperazine compounds, in general, are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . These properties can impact the bioavailability of this compound, influencing its efficacy and duration of action.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the paralysis of parasites. This paralysis allows the host body to easily remove or expel the invading organism .
Safety and Hazards
Piperazine can cause skin irritation and serious eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. It should be used only outdoors or in a well-ventilated area .
Future Directions
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
Biochemical Analysis
Biochemical Properties
1-(2-Propoxyethyl)piperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine, a neurotransmitter involved in the transmission of nerve signals. By inhibiting acetylcholinesterase, this compound can modulate cholinergic signaling pathways, leading to altered neurotransmission . Additionally, this compound has been found to interact with gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission in the central nervous system . The interaction with GABA receptors can result in the modulation of neuronal excitability and synaptic transmission.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by activating the intrinsic mitochondrial signaling pathway . This activation leads to the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, resulting in DNA fragmentation and nuclear condensation . Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound acts as a reversible inhibitor of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft and prolonged cholinergic signaling . Additionally, this compound can bind to GABA receptors, enhancing inhibitory neurotransmission and reducing neuronal excitability . These binding interactions result in the modulation of neurotransmitter levels and synaptic activity, ultimately influencing neuronal function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions and cell types used. In some studies, prolonged exposure to this compound has resulted in sustained inhibition of acetylcholinesterase activity and altered neurotransmitter levels . These findings suggest that the compound’s effects can persist over time, potentially leading to cumulative changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, it can cause neurotoxic symptoms such as tremors, convulsions, and central nervous system depression . The threshold for these toxic effects varies among different animal species, with some species exhibiting greater sensitivity to the compound. For example, in dogs and cats, single oral doses of this compound greater than or equal to 110 mg/kg can cause slight adverse reactions, while doses greater than or equal to 800 mg/kg can result in severe neurotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, this compound undergoes oxidation, reduction, and hydrolysis reactions catalyzed by cytochrome P450 enzymes . These reactions introduce or unmask hydrophilic groups in the compound, facilitating its further metabolism and excretion. In phase II metabolism, this compound undergoes conjugation reactions with glucuronic acid, glutathione, and other endogenous molecules, resulting in the formation of more water-soluble metabolites . These metabolites are then excreted from the body through urine and bile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and receptors, influencing its localization and accumulation. For example, this compound has been shown to bind to acetylcholinesterase and GABA receptors, leading to its accumulation in cholinergic and GABAergic neurons . Additionally, this compound can be transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles through the presence of targeting signals in its structure . For instance, it can be localized to the synaptic cleft in neurons, where it interacts with acetylcholinesterase and GABA receptors . Additionally, post-translational modifications such as phosphorylation and glycosylation can affect the compound’s localization and activity within cells . These modifications can influence its binding interactions with biomolecules and its overall function in cellular processes.
Properties
IUPAC Name |
1-(2-propoxyethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-2-8-12-9-7-11-5-3-10-4-6-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOQIEHTCZYMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375179 | |
| Record name | 1-(2-propoxyethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741667-07-2 | |
| Record name | 1-(2-propoxyethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 741667-07-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


